molecular formula C54H54O11 B1244746 Blepharocalyxin E

Blepharocalyxin E

Cat. No. B1244746
M. Wt: 879 g/mol
InChI Key: HIWNJCMWCICIHA-SOPVFMOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blepharocalyxin E is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.

Scientific Research Applications

Antiproliferative Activity

Blepharocalyxin E, isolated from the seeds of Alpinia blepharocalyx, has shown significant antiproliferative activity. It exhibits potent activity against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells. Blepharocalyxin E displayed an ED50 value of 9.02 μM against HT-1080 fibrosarcoma cells, indicating its potential as an anticancer agent (Tezuka, Ali, Banskota, & Kadota, 2000).

Novel Carbon Framework

Research indicates that Blepharocalyxin E, along with Blepharocalyxins C and D, possess a novel carbon framework. These compounds are dimeric diarylheptanoids consisting of two diarylheptanoid units, contributing to their unique structural and functional properties (Ali, Tezuka, Banskota, & Kadota, 2001).

Structural Elucidation

The structural elucidation of Blepharocalyxin E has been accomplished through advanced spectroscopic techniques. This has provided a deeper understanding of its chemical nature, essential for exploring its potential applications in various scientific fields (Prasain et al., 1998).

Synthesis Approaches

Efforts have been made to develop synthetic approaches for Blepharocalyxin E. These approaches aim to create analogues and derivatives, which can enhance the understanding of its biological activities and potential therapeutic applications (Polat Cakir & Mead, 2004).

Pharmacological Insights

Blepharocalyxin E is part of a broader study on diarylheptanoids from Alpinia blepharocalyx, which are investigated for their various pharmacological properties, including antiproliferative and anti-inflammatory effects. This research contributes to a broader understanding of the therapeutic potential of these compounds (Kadota et al., 2003).

properties

Product Name

Blepharocalyxin E

Molecular Formula

C54H54O11

Molecular Weight

879 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(2S,3R,4R,6S)-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-yl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C54H54O11/c1-64-49-32-48(62)51(53(63)52(49)47(61)30-13-35-10-23-41(58)24-11-35)46-31-44(29-12-34-8-21-40(57)22-9-34)65-54(37-16-27-43(60)28-17-37)50(46)45(36-14-25-42(59)26-15-36)4-2-3-38(55)18-5-33-6-19-39(56)20-7-33/h2,4,6-11,13-17,19-28,30,32,38,44-46,50,54-60,62-63H,3,5,12,18,29,31H2,1H3/b4-2+,30-13+/t38-,44+,45-,46-,50+,54-/m1/s1

InChI Key

HIWNJCMWCICIHA-SOPVFMOZSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)[C@@H]2C[C@@H](O[C@@H]([C@H]2[C@H](/C=C/C[C@H](CCC3=CC=C(C=C3)O)O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)O)C(=O)/C=C/C7=CC=C(C=C7)O

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C2CC(OC(C2C(C=CCC(CCC3=CC=C(C=C3)O)O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)O)C(=O)C=CC7=CC=C(C=C7)O

synonyms

blepharocalyxin E

Origin of Product

United States

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